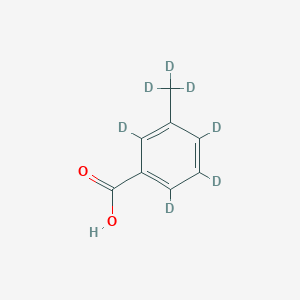
Alcohol 2-(difluorometoxi)-5-fluorobencílico
Descripción general
Descripción
“2-(Difluoromethoxy)-5-fluorobenzyl alcohol” is an organic compound with the molecular formula C8H8F2O2 . It has a molecular weight of 174.15 . The compound is used for research and development purposes .
Molecular Structure Analysis
The molecule contains a total of 20 bonds. There are 12 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 hydroxyl group, 1 primary alcohol, and 1 ether (aromatic) .Chemical Reactions Analysis
Alcohols undergo various chemical reactions, mainly at the functional group. They can undergo oxidation to produce aldehydes and ketones . Dehydration is another common reaction of alcohols, which can produce either alkenes or ethers .Physical And Chemical Properties Analysis
Alcohols generally have higher boiling points compared to other hydrocarbons of equal molecular masses due to the presence of intermolecular hydrogen bonding between hydroxyl groups of alcohol molecules . The solubility of alcohol in water is governed by the hydroxyl group present .Aplicaciones Científicas De Investigación
Síntesis de Moléculas Complejas
Alcohol 2-(difluorometoxi)-5-fluorobencílico: sirve como un bloque de construcción versátil en la síntesis orgánica. Su capacidad para introducir grupos difluorometiléter en moléculas complejas es valiosa para los productos farmacéuticos, donde dichas modificaciones pueden mejorar la estabilidad metabólica y la biodisponibilidad de los agentes terapéuticos .
Ciencia de Materiales
En la ciencia de los materiales, este compuesto se utiliza para modificar las propiedades superficiales de los materiales. Por ejemplo, se puede utilizar para crear recubrimientos hidrofóbicos que repelen el agua, lo cual es beneficioso para crear superficies autolimpiables y recubrimientos protectores .
Procesos Industriales
El grupo alcohol en This compound puede sufrir varias reacciones químicas, lo que lo hace útil en los procesos industriales. Se puede transformar en ésteres o éteres, que se utilizan como disolventes o intermediarios en la síntesis de otros productos químicos industriales .
Química Medicinal
Este compuesto se utiliza en la química medicinal para la síntesis de compuestos fluorados. Los átomos de flúor pueden influir en gran medida en la actividad biológica de una molécula, lo que convierte a This compound en un ingrediente clave en el desarrollo de nuevos fármacos .
Catálisis
El grupo difluorometoxi puede actuar como un ligando en sistemas catalíticos, influyendo en la reactividad y la selectividad de las reacciones catalíticas. Esto es particularmente útil en la síntesis asimétrica, donde la creación de centros quirales es crucial .
Química Ambiental
This compound: puede utilizarse en química ambiental para estudiar la degradación de los compuestos fluorados en el medio ambiente. Comprender sus productos de descomposición y vías es esencial para evaluar el impacto ambiental de los productos químicos fluorados .
Mecanismo De Acción
- Specifically, it interacts with gamma-aminobutyric acid (GABA), glutamate, dopamine, serotonin, and endogenous opioids .
Target of Action
Mode of Action
- It acts as an agonist at GABA receptors, enhancing inhibitory neurotransmission. It blocks NMDA receptors, reducing excitatory neurotransmission. It modestly increases dopamine release from the nucleus accumbens. Its actions on dopaminergic and opioid peptidergic systems contribute to the reinforcing effect of alcohol. After prolonged exposure, downregulation of GABAergic and upregulation of NMDA glutamatergic systems typically occur .
Biochemical Pathways
Action Environment
Análisis Bioquímico
Biochemical Properties
2-(Difluoromethoxy)-5-fluorobenzyl alcohol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, including alcohol dehydrogenases and aldehyde dehydrogenases. These enzymes are crucial for the oxidation of alcohols to aldehydes and further to carboxylic acids . The interaction of 2-(Difluoromethoxy)-5-fluorobenzyl alcohol with these enzymes involves the transfer of electrons, leading to the formation of intermediate compounds that are essential for metabolic processes.
Cellular Effects
The effects of 2-(Difluoromethoxy)-5-fluorobenzyl alcohol on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed that 2-(Difluoromethoxy)-5-fluorobenzyl alcohol can alter the expression of genes involved in oxidative stress response and metabolic pathways . Additionally, it affects cell signaling pathways by interacting with specific receptors and enzymes, leading to changes in cellular responses and metabolic activities.
Molecular Mechanism
At the molecular level, 2-(Difluoromethoxy)-5-fluorobenzyl alcohol exerts its effects through various binding interactions with biomolecules. It acts as an inhibitor of certain enzymes, such as alcohol dehydrogenases, by binding to their active sites and preventing the normal substrate from accessing the enzyme . This inhibition leads to a decrease in the enzymatic activity and alters the metabolic flux within the cell. Furthermore, 2-(Difluoromethoxy)-5-fluorobenzyl alcohol can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Difluoromethoxy)-5-fluorobenzyl alcohol have been studied over various time periods. The stability of this compound is relatively high under ambient conditions, but it can degrade over time when exposed to light and air . Long-term studies have shown that 2-(Difluoromethoxy)-5-fluorobenzyl alcohol can have sustained effects on cellular function, including prolonged changes in gene expression and metabolic activities
Dosage Effects in Animal Models
The effects of 2-(Difluoromethoxy)-5-fluorobenzyl alcohol vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate metabolic pathways without causing significant adverse effects . At higher doses, 2-(Difluoromethoxy)-5-fluorobenzyl alcohol can induce toxic effects, including liver damage and oxidative stress . These dosage-dependent effects are essential for determining the safe and effective use of this compound in biochemical and pharmacological studies.
Metabolic Pathways
2-(Difluoromethoxy)-5-fluorobenzyl alcohol is involved in several metabolic pathways, primarily those related to alcohol metabolism. It interacts with enzymes such as alcohol dehydrogenases and aldehyde dehydrogenases, which are responsible for the oxidation of alcohols to aldehydes and carboxylic acids . This compound can also affect the levels of various metabolites, including fatty acids and amino acids, by modulating the activity of key metabolic enzymes .
Transport and Distribution
The transport and distribution of 2-(Difluoromethoxy)-5-fluorobenzyl alcohol within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes through passive diffusion and facilitated transport mechanisms . Once inside the cell, 2-(Difluoromethoxy)-5-fluorobenzyl alcohol can bind to intracellular proteins and accumulate in specific cellular compartments, influencing its localization and activity .
Subcellular Localization
The subcellular localization of 2-(Difluoromethoxy)-5-fluorobenzyl alcohol is critical for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in metabolic processes . Additionally, 2-(Difluoromethoxy)-5-fluorobenzyl alcohol can be targeted to specific organelles, such as the mitochondria, through post-translational modifications and targeting signals . These localization patterns are essential for understanding the biochemical roles and mechanisms of action of this compound.
Propiedades
IUPAC Name |
[2-(difluoromethoxy)-5-fluorophenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O2/c9-6-1-2-7(13-8(10)11)5(3-6)4-12/h1-3,8,12H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFRHLUOBUKCJPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CO)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



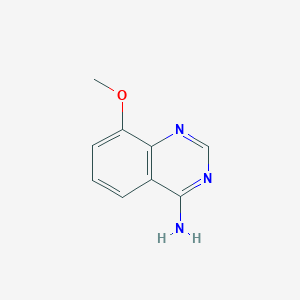
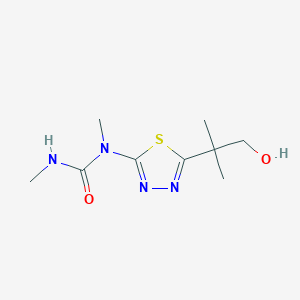
![2-{4-[2-(5-Hydroxy-2-methylene-cyclohexylidene)-ethylidene]-7a-methyl-octahydro-inden-1-yl}-propionic acid](/img/structure/B1459273.png)
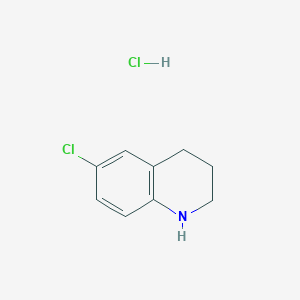


![Methyl 3-chloro-1'-methyl-6'-oxo-5-(trifluoromethyl)-1',6'-dihydro-[2,3'-bipyridine]-5'-carboxylate](/img/structure/B1459279.png)
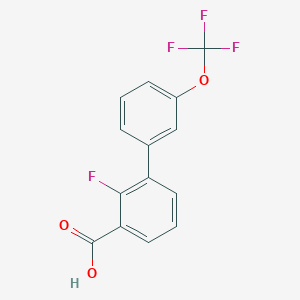
![Methyl 3,6'-dichloro-5-(trifluoromethyl)-[2,3'-bipyridine]-5'-carboxylate](/img/structure/B1459284.png)
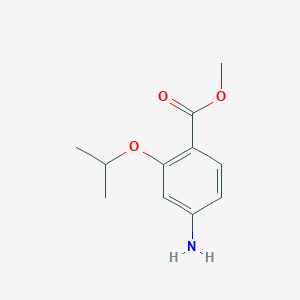
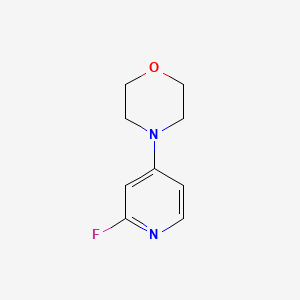

![2-[2-(2,6-Difluorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid](/img/structure/B1459290.png)
